1-[4-(6-Fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
The compound “1-[4-(6-Fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one” is a quinoxaline derivative . Quinoxaline derivatives are known for their diverse pharmacological activities such as bacteriocides, insecticides, antibacterials, antifungals, antituberculars, analgesics, and anti-inflammatories . The importance of quinoxaline derivatives comes from their nitrogen contents (heterocyclic compounds) .
Synthesis Analysis
The synthesis of quinoxaline derivatives involves various methods of synthetic strategies . These include the cyclocondensation of o-phenylenediamine with glyoxal, the use of different methods of catalyst systems and reaction conditions, the oxidation of aromatic diamines with many organic materials, and the condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a ring fused with quinoxalines . The specific structure of “this compound” is not available in the retrieved sources.Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions. These include diazotization reactions, nitration reactions, oxidation reactions, and substitution reactions . The specific reactions of “this compound” are not available in the retrieved sources.Properties
IUPAC Name |
1-[4-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-3-17(23)21-8-6-13(7-9-21)18(24)22-11-10-20(2)16-12-14(19)4-5-15(16)22/h3-5,12-13H,1,6-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXBZFOSSSPUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3CCN(CC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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